molecular formula C15H10O5 B191383 Helminthosporin CAS No. 518-80-9

Helminthosporin

Cat. No. B191383
CAS RN: 518-80-9
M. Wt: 270.24 g/mol
InChI Key: YOOXNSPYGCZLAX-UHFFFAOYSA-N
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Description

Helminthosporin is a dark maroon crystalline phenolic pigment derived from anthraquinone. It is formed by the action of certain molds, such as Helminthosporium gramineum, on sugar . The genus Helminthosporium, which produces Helminthosporin, is a type of fungi that causes leaf blight, especially in grasses like bluegrass, corn, and oats, in humid areas .


Molecular Structure Analysis

Helminthosporin is a phytochemical of the anthraquinone group, a class of secondary metabolites containing three benzene rings (9,10-anthracenedione) in their basic structure . The results of molecular modeling have revealed that helminthosporin occupies the peripheral anionic site of the active site gorge of AChE .


Chemical Reactions Analysis

Helminthosporin has displayed significant inhibition of EeAChE with IC50 values of 2.63, 15.21, 33.7, and 12.16 μM, respectively . The enzyme kinetic study has indicated that helminthosporin inhibits AChE and BChE in a noncompetitive manner with k i values of 10.3 and 12.3 μM, respectively .


Physical And Chemical Properties Analysis

In the PAMPA-BBB permeability assay, helminthosporin was found to possess high BBB permeability (P e = 6.16 × 10-6 cm/s) .

Scientific Research Applications

Dual Cholinesterase Inhibitor for Alzheimer's Disease

Helminthosporin, an anthraquinone isolated from Rumex abyssinicus Jacq, has been identified as a dual cholinesterase inhibitor, displaying significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests its potential application in treating Alzheimer’s disease, as it inhibits AChE and BChE in a noncompetitive manner and possesses high blood-brain barrier permeability (Ntemafack et al., 2020).

Phytotoxic Properties in Agriculture

Research on oxabicyclic analogues related to helminthosporins has shown their ability to interfere with the growth of Sorghum bicolor and Cucumis sativus seedlings. This suggests potential applications in agriculture for the control of unwanted plant growth or as a lead compound for developing new herbicides (Barbosa et al., 2009).

Nanotechnology in Veterinary Medicine

While not directly about helminthosporin, research on modifying anthelmintic drugs using nanotechnology reflects a broader context of improving drug efficacy and reducing side effects in veterinary medicine. Such advancements could potentially be applied to the delivery and optimization of compounds like helminthosporin (Varlamova et al., 2022).

Immunomodulation in Autoimmune Diseases

Studies on helminth therapy, including the use of live parasitic worms, worm secretions, and worm-derived synthetic molecules, suggest potential applications for helminthosporin in treating autoimmune diseases. The immunomodulatory properties of helminths and their derivatives are being researched for possible therapeutic use in conditions such as allergies, autoimmune disorders, and inflammation-associated neuropsychiatric disorders (Smallwood et al., 2017).

properties

IUPAC Name

1,5,8-trihydroxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-6-4-7-11(10(18)5-6)15(20)13-9(17)3-2-8(16)12(13)14(7)19/h2-5,16-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOXNSPYGCZLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199738
Record name 1,5,8-Trihydroxy-3-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Helminthosporin

CAS RN

518-80-9
Record name 1,5,8-Trihydroxy-3-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,8-Trihydroxy-3-methylanthraquinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC132600
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132600
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Record name 1,5,8-Trihydroxy-3-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HELMINTHOSPORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCD0C88HYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
496
Citations
N Augustin, VK Nuthakki, M Abdullaha, QP Hassan… - ACS …, 2020 - ACS Publications
… assay have revealed that helminthosporin occupies the peripheral … helminthosporin was found to possess high BBB permeability (P e = 6.16 × 10 –6 cm/s). In a nutshell, helminthosporin …
Number of citations: 48 pubs.acs.org
H Raistrick, R Robinson, AR Todd - Biochemical Journal, 1934 - ncbi.nlm.nih.gov
… The more soluble fraction which contained the helminthosporin acetate was subjected to … of helminthosporin acetate (MP2250). The mixed MP with a sample of helminthosporin acetate …
Number of citations: 24 www.ncbi.nlm.nih.gov
JHV Charles, H Raistrick, R Robinson… - Biochemical …, 1933 - ncbi.nlm.nih.gov
… The main constituent is the more sparingly soluble and we propose to term it helminthosporin. This substance has the formula C15H, 005, and it is thus isomeric with emodin; it was …
Number of citations: 50 www.ncbi.nlm.nih.gov
LCA Barbosa, LB Nogueira, CR Álvares Maltha… - Molecules, 2009 - mdpi.com
This investigation describes the synthesis and biological evaluation of a series of oxabicyclic analogues related to the helminthosporins. Four oxabicycles were prepared by [4+3] …
Number of citations: 21 www.mdpi.com
A Ntemafack, A Qayum, SK Dhiman, MGF Guefack… - Current …, 2023 - Springer
… Significant antibacterial effects of the synthetic helminthosporin … Anticancer effects of helminthosporin and other secondary … on the mechanism of action of helminthosporin as well as …
Number of citations: 1 link.springer.com
H Raistrick, R Robinson, DE White - Biochemical Journal, 1936 - ncbi.nlm.nih.gov
… In cynodontin (XI), a congener of helminthosporin, the fourth hydroxyl corresponds to the third of ravenelin. It is not known whether cynodontin is an oxidation product of helminthosporin …
Number of citations: 47 www.ncbi.nlm.nih.gov
GW van Eijk, HJ Roeymans - Experimental mycology, 1981 - Elsevier
One xanthone and two anthraquinone pigments were isolated fromDrechslera holmii andDrechslera ravenelii. The xanthone derivative was obtained in a pure state from ethyl acetate …
Number of citations: 16 www.sciencedirect.com
H Raistrick, R Robinson, AR Todd - Biochemical Journal, 1933 - ncbi.nlm.nih.gov
… amounts of helminthosporin. Several attempts were made to isolate pure helminthosporin from … reactions were more like those of helminthosporin acetate than cynodontin acetate. Its …
Number of citations: 46 www.ncbi.nlm.nih.gov
ME Jung, JA Lowe - Journal of the Chemical Society, Chemical …, 1978 - pubs.rsc.org
The Diels–Alder reaction of a 6-alkoxy-2-pyrone (6) with quinones (3a–c) has been investigated as a synthetic approach to the aclacinomycin and pyrromycin antibiotics (2a and b) and …
Number of citations: 19 pubs.rsc.org
WK Anslow, H Raistrick - Biochemical Journal, 1940 - ncbi.nlm.nih.gov
… H2S04 of, on the one hand, helminthosporin and cynodontin each of which has been conclusively shown to contain nuclear hydroxyl groups in the 1:4:5-positions, and, on the other …
Number of citations: 36 www.ncbi.nlm.nih.gov

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